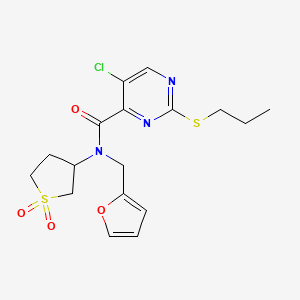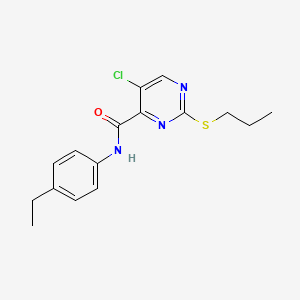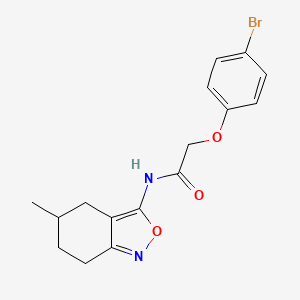
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(FURAN-2-YL)METHYL]-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique chemical structure, which includes a pyrimidine ring, a furan ring, and a thiolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(FURAN-2-YL)METHYL]-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The synthetic route may involve the following steps:
- Formation of the pyrimidine ring through cyclization reactions.
- Introduction of the furan and thiolane rings via substitution reactions.
- Chlorination and sulfonation reactions to introduce the chlorine and propylsulfanyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
- Use of automated reactors for precise control of reaction parameters.
- Purification techniques such as recrystallization, chromatography, and distillation.
- Quality control measures to ensure consistency and compliance with regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(FURAN-2-YL)METHYL]-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be studied for its potential biological activity, including its interactions with enzymes, receptors, and other biomolecules.
Medicine
In medicine, the compound may be investigated for its potential therapeutic applications, such as its ability to inhibit specific enzymes or pathways involved in disease processes.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(FURAN-2-YL)METHYL]-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrimidine derivatives with various substituents. Examples include:
- 5-Bromo-N-(11-dioxo-1lambda6-thiolan-3-yl)-N-[(furan-2-yl)methyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide
- 5-Fluoro-N-(11-dioxo-1lambda6-thiolan-3-yl)-N-[(furan-2-yl)methyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide
Uniqueness
The uniqueness of 5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(FURAN-2-YL)METHYL]-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H20ClN3O4S2 |
|---|---|
Poids moléculaire |
429.9 g/mol |
Nom IUPAC |
5-chloro-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-2-propylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C17H20ClN3O4S2/c1-2-7-26-17-19-9-14(18)15(20-17)16(22)21(10-13-4-3-6-25-13)12-5-8-27(23,24)11-12/h3-4,6,9,12H,2,5,7-8,10-11H2,1H3 |
Clé InChI |
HZBREDCGVNISAR-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1=NC=C(C(=N1)C(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B14993534.png)
![4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-2-(propylsulfonyl)-1,3-thiazol-5-amine](/img/structure/B14993535.png)
![N-benzyl-4-[(4-chlorophenyl)sulfonyl]-N-methyl-2-(methylsulfonyl)-1,3-thiazol-5-amine](/img/structure/B14993538.png)
![methyl 4-[8-cyano-3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-7-yl]benzoate](/img/structure/B14993540.png)

![6-[2-(2-methoxyphenoxy)ethyl]-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14993545.png)
![diethyl {5-[(4-methylbenzyl)amino]-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phosphonate](/img/structure/B14993552.png)
![4-[4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-yl]-2,6-dimethylmorpholine](/img/structure/B14993554.png)
![N-{1-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B14993558.png)
![4-[(4-methylphenyl)sulfonyl]-N-(3-phenylpropyl)-2-(propylsulfonyl)-1,3-thiazol-5-amine](/img/structure/B14993559.png)
![6,7-dimethyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14993565.png)
![[5-Chloro-2-(ethylsulfanyl)pyrimidin-4-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14993567.png)

![5-(4-Fluoro-benzyl)-1-(4-fluoro-phenyl)-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14993572.png)
